3-(Methylthio)-5-(trifluoromethyl)-4h-1,2,4-triazol-4-amine
Overview
Description
3-(Methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound featuring a triazole ring substituted with a methylthio group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3-(methylthio)-5-(trifluoromethyl)-1,2,4-triazole with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other substituents.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
Chemistry
In chemistry, 3-(methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmaceutical agent. Its triazole ring and trifluoromethyl group are known to enhance the biological activity and metabolic stability of drug candidates. Researchers explore its use in developing new treatments for diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, including herbicides and fungicides. Its unique chemical properties contribute to the effectiveness and selectivity of these products.
Mechanism of Action
The mechanism of action of 3-(methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine involves interactions with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets. These interactions can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(Methylthio)-4H-1,2,4-triazol-4-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(Trifluoromethyl)-4H-1,2,4-triazol-4-amine: Lacks the methylthio group, affecting its reactivity and applications.
Uniqueness
3-(Methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine is unique due to the presence of both the methylthio and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-methylsulfanyl-5-(trifluoromethyl)-1,2,4-triazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3N4S/c1-12-3-10-9-2(11(3)8)4(5,6)7/h8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFJPELXLLYBSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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